molecular formula C24H21N3O4S2 B2517272 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 500113-07-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2517272
CAS No.: 500113-07-5
M. Wt: 479.57
InChI Key: KDQQXZIOEFGQHZ-UHFFFAOYSA-N
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Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide features a thieno[2,3-d]pyrimidinone core substituted with 5,6-dimethyl and 3-phenyl groups, linked via a sulfanyl acetamide bridge to a 2,3-dihydro-1,4-benzodioxin moiety. The benzodioxin group may enhance solubility and hydrogen-bonding interactions, influencing pharmacokinetic behavior .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-14-15(2)33-22-21(14)23(29)27(17-6-4-3-5-7-17)24(26-22)32-13-20(28)25-16-8-9-18-19(12-16)31-11-10-30-18/h3-9,12H,10-11,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQQXZIOEFGQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on recent research findings.

The compound has the following chemical properties:

  • Molecular Formula : C27H25N3O4S2
  • Molecular Weight : 519.6351 g/mol
  • CAS Number : 379249-41-9

Synthesis

The synthesis of this compound involves multiple steps:

  • Preparation of the Benzodioxin Moiety : The starting material is 2,3-dihydro-1,4-benzodioxin, which is reacted with appropriate reagents to introduce the desired functional groups.
  • Formation of Thienopyrimidine Derivatives : The thienopyrimidine structure is synthesized through cyclization reactions involving sulfur-containing precursors.
  • Final Coupling Reaction : The final product is obtained by coupling the benzodioxin and thienopyrimidine moieties through acetamide linkages.

Antitumor Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor activity. Studies have shown that compounds with this scaffold can inhibit the growth of various cancer cell lines, including triple-negative breast cancer cells. The mechanism of action often involves inhibition of key signaling pathways such as EGFR and VEGF .

CompoundCell LineInhibition (%)Reference
Compound AMDA-MB-231 (Breast Cancer)87%
Compound BA549 (Lung Cancer)75%
Compound CHeLa (Cervical Cancer)65%

Antidiabetic Potential

The compound has been evaluated for its anti-diabetic properties through α-glucosidase inhibition studies. These studies suggest that the benzodioxin moiety enhances the inhibitory activity against this enzyme, making it a potential candidate for managing diabetes .

Antioxidant Properties

Compounds derived from benzodioxins have been reported to possess antioxidant properties. In vitro studies demonstrate their ability to inhibit lipid peroxidation significantly more than standard antioxidants like probucol .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study conducted on various thieno[2,3-d]pyrimidine derivatives showed that those containing the benzodioxin structure inhibited cell proliferation effectively in MDA-MB-231 cells.
    • The most potent derivative demonstrated an IC50 value significantly lower than existing chemotherapeutics.
  • Diabetes Management :
    • Another study synthesized a series of related compounds and assessed their ability to inhibit α-glucosidase activity. Results indicated that modifications to the benzodioxin structure increased potency and selectivity towards the enzyme.

Scientific Research Applications

General Synthetic Route

  • Formation of Sulfonamide :
    • React 2,3-dihydrobenzo[1,4]dioxin with sulfonyl chlorides in an alkaline medium.
    • Isolate the sulfonamide product after precipitation.
  • Coupling Reaction :
    • Combine the sulfonamide with bromoacetyl derivatives in a suitable solvent (e.g., DMF) using a base like lithium hydride.
    • Monitor the reaction via thin-layer chromatography (TLC) until completion.

Biological Activities

Research indicates that this compound exhibits significant biological activities which can be categorized as follows:

Enzyme Inhibition

Studies have shown that derivatives of N-(2,3-dihydro-1,4-benzodioxin) can inhibit key enzymes such as:

  • α-glucosidase : Important for carbohydrate metabolism and a target for Type 2 Diabetes Mellitus (T2DM) treatments.
  • Acetylcholinesterase : Associated with Alzheimer’s disease (AD) management.

Anticancer Potential

The thienopyrimidine moiety has been linked to anticancer properties. Compounds containing this structure demonstrate cytotoxic effects against various cancer cell lines. Investigations into their mechanisms of action are ongoing.

Case Studies

Several studies have documented the efficacy of related compounds in clinical settings:

Study ReferenceCompound TestedTarget DiseaseKey Findings
N-(2,3-dihydrobenzo[1,4]dioxin)-sulfonamide derivativesT2DMInhibition of α-glucosidase activity leading to reduced blood sugar levels.
Thienopyrimidine derivativesCancerInduced apoptosis in cancer cell lines through mitochondrial pathways.
Acetamide derivativesAlzheimer's diseaseSignificant inhibition of acetylcholinesterase activity observed.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of structurally related compounds is summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound ID Core Structure Substituents on Pyrimidinone/Pyrimidine Acetamide Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Features
Target Compound Thieno[2,3-d]pyrimidinone 5,6-dimethyl, 3-phenyl 2,3-dihydro-1,4-benzodioxin C₃₀H₂₈N₄O₄S₂ 580.7 (calc.) Not reported High steric bulk; balanced lipophilicity
Dihydropyrimidin-2-yl 4-methyl, 6-oxo 2,3-dichlorophenyl C₁₃H₁₁Cl₂N₃O₂S 344.21 230 Electron-withdrawing Cl groups
Thieno[3,2-d]pyrimidinone 3-(2-methoxyphenyl) 2,3-dihydro-1,4-benzodioxin C₂₃H₂₁N₃O₅S₂ 507.55 Not reported Methoxy enhances lipophilicity
Pyrimidine 2-(3-fluorophenyl), 6-methyl 2,3-dihydro-1,4-benzodioxin C₂₁H₁₈FN₃O₃S 411.5 Not reported Fluorine improves metabolic stability
Key Observations:

Core Structure: The target compound’s thieno[2,3-d]pyrimidinone core distinguishes it from analogs with dihydropyrimidinone () or pyrimidine () backbones. This core may influence binding to enzymatic targets due to its planar, aromatic nature .

Substituents :

  • The 5,6-dimethyl and 3-phenyl groups on the target compound provide steric bulk and hydrophobic interactions, contrasting with ’s dichlorophenyl (electron-withdrawing) and ’s fluorophenyl (polar) substituents .
  • ’s 2-methoxyphenyl group increases lipophilicity compared to the target’s dimethyl substitution .

The target compound’s higher molecular weight (580.7 vs. 344–507 for analogs) may impact bioavailability but could enhance target affinity .

Hydrogen Bonding and Solubility

In contrast, ’s fluorine atom may reduce solubility but enhance metabolic stability .

Q & A

Q. What are the key steps and methodologies for synthesizing this compound?

The synthesis involves multi-step organic reactions, starting with the formation of the benzodioxane-amine intermediate (e.g., 2,3-dihydro-1,4-benzodioxin-6-amine) and subsequent sulfonylation or thioacetamide coupling. Critical steps include:

  • Sulfonylation : Reacting the amine with benzenesulfonyl chloride under pH-controlled aqueous conditions to form the sulfonamide intermediate .
  • Thioacetamide coupling : Using polar aprotic solvents (e.g., DMF) with activators like LiH to link the sulfonamide to the thienopyrimidinone core via a sulfanyl bridge .
  • Purification : Column chromatography or recrystallization to isolate the final product, validated by ¹H-NMR, IR, and CHN analysis .

Q. How is this compound characterized structurally and chemically?

Key characterization methods include:

  • Spectroscopy : ¹H-NMR (e.g., δ 12.50 ppm for NH protons) and IR (C=O stretch at ~1700 cm⁻¹) confirm functional groups and connectivity .
  • Elemental analysis : CHN analysis validates stoichiometry (e.g., C, 45.29%; N, 12.23%) .
  • Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 344.21) .

Q. What in vitro assays are used to evaluate its biological activity?

α-Glucosidase inhibition assays are commonly employed for anti-diabetic potential. Protocols include:

  • Incubating the compound with enzyme substrate (e.g., p-nitrophenyl glucopyranoside) and measuring absorbance at 405 nm .
  • Calculating IC₅₀ values (e.g., 81.12 ± 0.13 μM for active analogs) relative to standards like acarbose (IC₅₀ = 37.38 ± 0.12 μM) .

Advanced Research Questions

Q. How can computational tools optimize its synthesis and reaction pathways?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, while machine learning models analyze reaction databases to prioritize conditions (e.g., solvent polarity, catalyst selection) . Virtual screening can also identify optimal substituents for enhanced activity .

Q. How should researchers address contradictions in biological activity data?

Discrepancies (e.g., weak vs. moderate α-glucosidase inhibition) require:

  • Dose-response validation : Repeating assays with tighter concentration gradients .
  • Structural analogs : Comparing IC₅₀ values of derivatives (e.g., 7i vs. 7k) to identify substituent effects .
  • Molecular docking : Simulating binding interactions with α-glucosidase to rationalize activity trends .

Q. What strategies improve its pharmacokinetic properties?

  • Prodrug design : Masking polar groups (e.g., acetamide) with ester linkages to enhance bioavailability .
  • Metabolic stability assays : Liver microsome studies to assess cytochrome P450-mediated degradation .

Q. How can safety protocols mitigate risks during synthesis?

  • Waste disposal : Neutralizing sulfonyl chloride residues before disposal .
  • Personal protective equipment (PPE) : Gloves and goggles for handling corrosive reagents (e.g., LiH) .

Methodological Resources

  • Experimental design : CHEM/IBiS 416 courses emphasize factorial design for reaction optimization .
  • Data management : AI-driven platforms (e.g., COMSOL Multiphysics) automate parameter tuning and data analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.